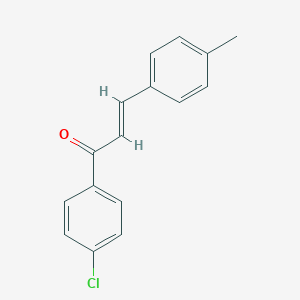
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal drug commonly used in the treatment of female infertility. Clomiphene is an estrogen receptor modulator that works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This results in the stimulation of ovulation and subsequent pregnancy in women who have difficulty conceiving.
Mecanismo De Acción
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, which leads to a decrease in the negative feedback of estrogen on the pituitary gland. This results in an increase in FSH and LH secretion, which stimulates follicular growth and ovulation.
Efectos Bioquímicos Y Fisiológicos
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which in turn stimulate the ovaries to produce more follicles. It also increases the levels of estradiol, which is important for the development of the endometrium. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a positive effect on the cervical mucus, making it more hospitable to sperm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also effective in inducing ovulation in women with ovulatory disorders. However, one limitation is that it is not effective in women with primary ovarian failure or in men with hypogonadism. It can also have side effects such as hot flashes, mood swings, and headaches.
Direcciones Futuras
There are a number of future directions for research on (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in male infertility. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to increase testosterone levels in men with hypogonadism, which could improve sperm production. Another area of interest is its potential use in cancer treatment. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have anti-tumor effects in some types of cancer, and further research is needed to explore its potential as a cancer therapy. Finally, research is needed to explore the long-term effects of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one use on fertility and overall health.
Métodos De Síntesis
The synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzylamine in the presence of a base, followed by a cyclization reaction to form the enone product. This method has been optimized to provide high yields and purity of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its use in the treatment of female infertility. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS), unexplained infertility, and other ovulatory disorders. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is also used in assisted reproductive technologies such as in vitro fertilization (IVF) to increase the number of eggs produced.
Propiedades
Número CAS |
19672-63-0 |
|---|---|
Nombre del producto |
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Fórmula molecular |
C16H13ClO |
Peso molecular |
256.72 g/mol |
Nombre IUPAC |
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+ |
Clave InChI |
FAPSQWJZKAIXNZ-IZZDOVSWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



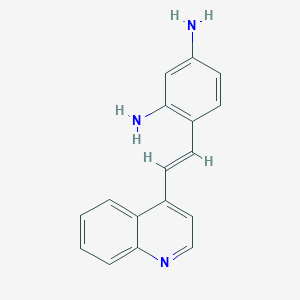
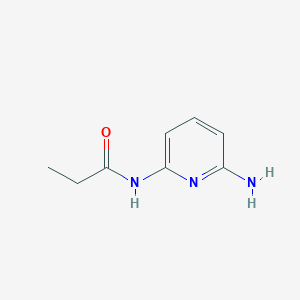
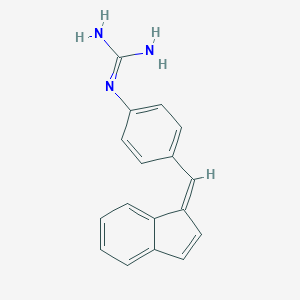
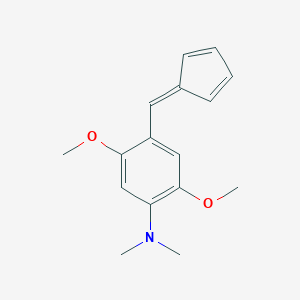
![4-[(E)-inden-1-ylidenemethyl]-N-methylaniline](/img/structure/B182655.png)
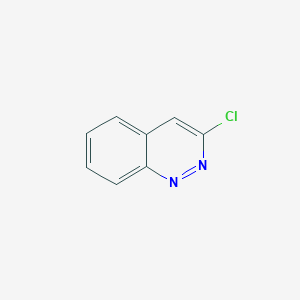
![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)
![1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline](/img/structure/B182659.png)
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
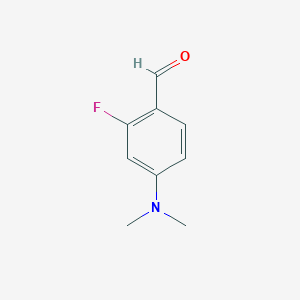
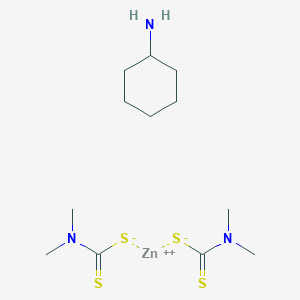
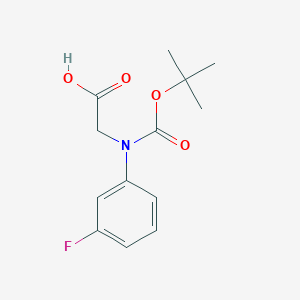
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)